tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3aS,5S,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZLPPFTZXTGHT-AXFHLTTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H](C[C@@H]2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phthalimide.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a selective reduction reaction, often using reagents like sodium borohydride or lithium aluminum hydride.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The compound can be reduced further to modify the isoindole core or the ester group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides, thioesters, or other derivatives.
Scientific Research Applications
Tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variants
(a) tert-Butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
- Difference : The 5R configuration (vs. 5S) creates a diastereomer, altering hydrogen-bonding capacity and solubility.
- Impact : Reduced polarity due to reversed hydroxyl orientation; may exhibit distinct pharmacokinetic properties .
- Safety : Shares H301 hazard (toxic if swallowed) with the target compound .
(b) tert-Butyl (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-Isoindole (CAS 318502-89-5)
Functional Group Modifications
(a) tert-Butyl (3aS,7aR)-5-oxo-octahydro-1H-indole-1-carboxylate (CAS 143268-07-9)
- Difference : Ketone (5-oxo) replaces hydroxyl (5-hydroxy), increasing electrophilicity.
- Reactivity : Susceptible to nucleophilic attacks (e.g., Grignard reactions) unlike the hydroxylated analog .
- Molecular Weight : 239.31 g/mol (slightly lower due to oxygen substitution) .
(b) tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Difference : Cyclopenta[c]pyrrole core (vs. isoindole) introduces greater ring strain.
- Synthesis : Oxidative steps using NaIO₄/RuO₂ highlight divergent functionalization pathways .
(c) tert-Butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate (CAS 2613366-52-0)
- Difference : Formyl group at position 2 increases reactivity (e.g., condensation reactions).
- Molecular Weight : 253.34 g/mol (higher due to formyl substitution) .
Biological Activity
Tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate is a synthetic organic compound with a complex molecular structure that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of approximately 241.33 g/mol, this compound is primarily studied in the fields of medicinal chemistry and organic synthesis. This article aims to provide an in-depth exploration of its biological activity, synthesis, and potential applications based on diverse research findings.
The biological activity of this compound is largely attributed to its structural features, particularly the presence of hydroxyl (-OH) and carboxylate (-COO-) functional groups. These groups facilitate various chemical transformations, which are crucial for synthesizing derivatives that may exhibit specific biological activities. Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties , indicating its potential as a candidate for pharmaceutical development .
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. Techniques such as molecular docking simulations and enzyme inhibition assays have been employed to evaluate its binding affinity to receptors involved in inflammatory responses. Although detailed mechanisms remain to be elucidated, initial findings indicate that the compound may interact with enzymes or receptors linked to pain pathways .
Comparative Analysis
The following table summarizes key compounds related to this compound, highlighting their molecular formulas and unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 5-hydroxyisoindoline-2-carboxylate | C13H17NO3 | Lacks octahydro structure; differs in stereochemistry |
| N-(tert-butoxycarbonyl)-L-proline | C12H21NO4 | Contains a proline backbone; used in peptide synthesis |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | C12H23NO3 | Piperidine ring; different cyclic structure |
The uniqueness of this compound lies in its specific stereochemistry and octahydro framework, which may confer distinct biological activities compared to these similar compounds .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Isoindole Core : Utilizing cyclization reactions to form the isoindole structure.
- Hydroxylation : Introducing the hydroxyl group through selective oxidation.
- Esterification : Attaching the tert-butyl group via esterification reactions.
These methods require careful control of reaction conditions to ensure high yields and selectivity for the desired stereoisomer .
Case Studies
Several studies have investigated the synthesis and biological evaluation of related compounds. For instance:
- One study explored the synthesis of isoindoline derivatives from similar precursors, demonstrating their potential anticonvulsant and anti-inflammatory activities .
- Another highlighted the compound's role as a precursor for bioactive molecules, emphasizing its importance in drug discovery and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
